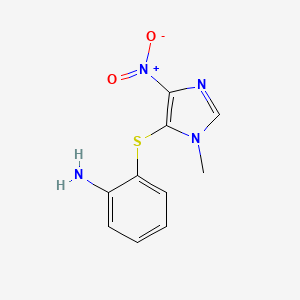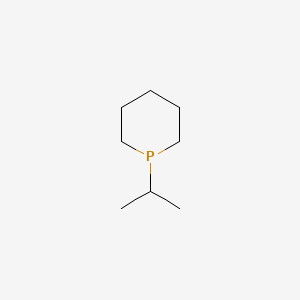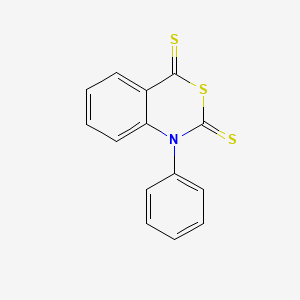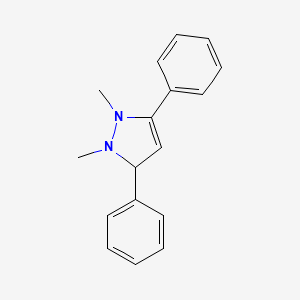
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by its two methyl groups at positions 1 and 2, and two phenyl groups at positions 3 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method involves the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions typically require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by controlling reaction temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes with potential catalytic and biological activities.
Wirkmechanismus
The mechanism by which 1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or charge transport in material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolidine: A fully saturated analogue of pyrazole with similar structural features but different reactivity.
Imidazole: A structural analogue with two non-adjacent nitrogen atoms, commonly found in biological systems.
Isoxazole: Another analogue where the nitrogen atom in position 1 is replaced by oxygen.
Uniqueness
1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
51771-95-0 |
|---|---|
Molekularformel |
C17H18N2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
1,2-dimethyl-3,5-diphenyl-3H-pyrazole |
InChI |
InChI=1S/C17H18N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
InChI-Schlüssel |
JARFAUHJHIUGCO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C=C(N1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


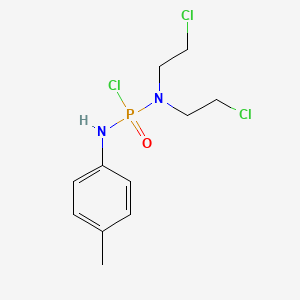
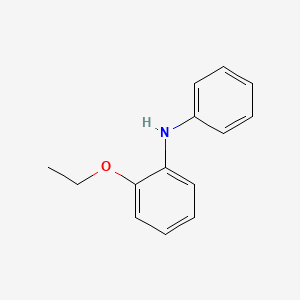
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
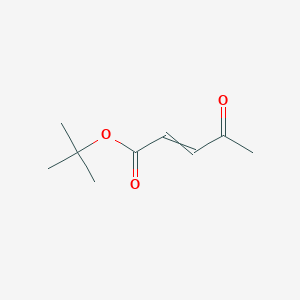

![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
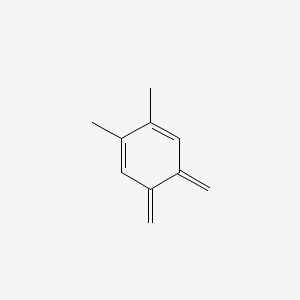
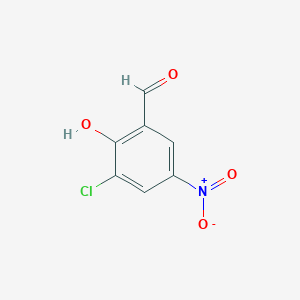
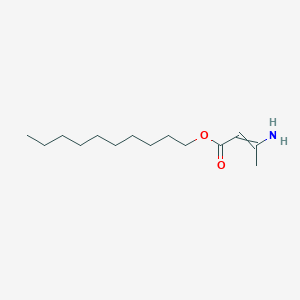
![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)

